N-(3-chloro-4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid.
Amidation Reaction: The carboxylic acid group of 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3-chloro-4-methoxyaniline to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated purification systems. The reaction conditions are carefully controlled to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
Comparison
Compared to similar compounds, N-(3-chloro-4-methoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific structural features, such as the chromene core and the presence of both chloro and methoxy substituents
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H16ClNO4 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO4/c1-10-6-11(2)18-13(7-10)15(22)9-17(25-18)19(23)21-12-4-5-16(24-3)14(20)8-12/h4-9H,1-3H3,(H,21,23) |
InChI Key |
GTZBDUQXDSVUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C |
Origin of Product |
United States |
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